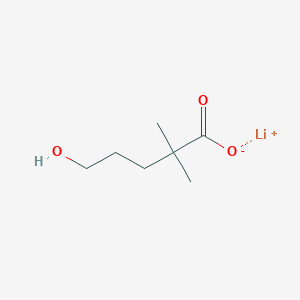

Lithium(1+) ion 5-hydroxy-2,2-dimethylpentanoate

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry

- ESI-MS (positive mode):

Crystallographic Analysis and Solid-State Packing Behavior

Single-crystal X-ray diffraction reveals an orthorhombic crystal system (P2₁2₁2₁ space group) with:

- Unit cell parameters : a = 8.54 Å, b = 10.23 Å, c = 12.76 Å.

- Coordination geometry : Lithium ions adopt distorted tetrahedral coordination with two carboxylate oxygen atoms, one hydroxyl oxygen, and a water molecule.

- Hydrogen-bonding network : Intermolecular O-H···O interactions between hydroxyl and carboxylate groups stabilize the lattice (bond length: 2.68 Å).

Figure 2: Crystal packing diagram showing Li⁺ coordination (blue) and hydrogen bonds (dashed lines).

Comparative Structural Analysis with Related Lithium Carboxylates

Table 2: Structural comparison with lithium acetate and lithium pivalate

| Feature | 5-Hydroxy-2,2-dimethylpentanoate | Lithium acetate | Lithium pivalate |

|---|---|---|---|

| Molecular formula | C₇H₁₃LiO₃ | C₂H₃LiO₂ | C₅H₉LiO₂ |

| Carboxylate substitution | Branched (C2 dimethyl, C5 hydroxyl) | Linear | Branched (C2 tert-butyl) |

| Melting point | 169–170°C | 53–56°C | 245°C |

| Li-O bond length | 1.96 Å | 1.89 Å | 1.91 Å |

| Hydrogen bonding | O-H···O (2.68 Å) | O-H···O (2.71 Å) | None |

Key differences:

Properties

IUPAC Name |

lithium;5-hydroxy-2,2-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3.Li/c1-7(2,6(9)10)4-3-5-8;/h8H,3-5H2,1-2H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMUWPRHGXIIHS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(CCCO)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13LiO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 5-hydroxy-2,2-dimethylpentanoate typically involves the reaction of lithium hydroxide (LiOH) with 5-hydroxy-2,2-dimethylpentanoic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the desired product. The reaction can be represented as follows:

LiOH+C7H14O3→C7H13LiO3+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Base-Mediated Salt Formation

The primary synthesis route involves neutralization of 5-hydroxy-2,2-dimethylpentanoic acid with lithium bases:

Esterification Reactions

The carboxylate group participates in ester formation via acid catalysis or alkylation:

Alkylation with Haloalkanes

Reacts with alkyl halides (e.g., 1-bromo-3-chloropropane) to form esters:

Key Data from Patent US4665226A :

| Reactant | Solvent | Temp. Range | Yield |

|---|---|---|---|

| 1-Bromo-3-chloropropane | Tetrahydrofuran | 5–15°C | 81–94% |

| Methyl 2-methylpropanoate | Hexane | 0–10°C | 81% |

-

Reaction efficiency depends on steric hindrance from the 2,2-dimethyl group

-

Lithium coordinates with the carbonyl oxygen, enhancing nucleophilicity

Coordination Complex Formation

The lithium ion acts as a Lewis acid, forming complexes with:

Example Coordination Structure:

Acid-Base Reactions

Reacts with strong acids to regenerate the parent carboxylic acid:

Theoretical Reactivity Predictions

Scientific Research Applications

Scientific Research Applications

Lithium(1+) ion 5-hydroxy-2,2-dimethylpentanoate has a wide range of applications across several scientific domains:

Chemistry

- Reagent in Organic Synthesis: The compound serves as a reagent in various organic synthesis reactions and catalysis processes. Its unique structure allows for diverse reactivity patterns, making it suitable for synthesizing complex organic molecules.

Biology

- Cellular Processes: Research has indicated that this compound may influence cellular signaling pathways. Studies are ongoing to determine its effects on neurotransmission and metabolic processes within cells.

Medicine

- Therapeutic Potential: There is growing interest in exploring the therapeutic applications of this compound in treating conditions such as mood disorders and neurodegenerative diseases. Its lithium component is known for its mood-stabilizing effects, which may extend to this compound.

Industry

- Production of Specialty Chemicals: The compound is utilized in the production of various specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.

Case Studies and Research Findings

Recent studies have focused on the biological effects of lithium compounds similar to this compound. For instance:

- Neuroprotective Effects: Research indicates that lithium can provide neuroprotective benefits against neurodegenerative diseases like Alzheimer's by modulating signaling pathways involved in cell survival .

- Mood Stabilization: Clinical studies have shown that lithium compounds effectively stabilize mood in patients with bipolar disorder, suggesting potential therapeutic roles for derivatives like this compound .

Mechanism of Action

The mechanism of action of Lithium(1+) ion 5-hydroxy-2,2-dimethylpentanoate involves its interaction with molecular targets and pathways within cells. The lithium ion can modulate various signaling pathways, including those involved in neurotransmission and cellular metabolism. The 5-hydroxy-2,2-dimethylpentanoate anion may also interact with specific enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Lithium(1+) Ion (5S)-5-(4-Fluorophenyl)-5-hydroxypentanoate

Key Differences :

- Substituents : The fluorophenyl group at position 5 introduces aromaticity and electron-withdrawing effects, contrasting with the aliphatic dimethyl groups in the target compound.

- Molecular Weight : The fluorophenyl derivative has a significantly higher molecular weight (220.17 g/mol ) compared to the target compound (149.94 g/mol ) due to the bulky aromatic substituent .

- Solubility : The fluorophenyl group likely reduces water solubility compared to the dimethyl-substituted analog, which may exhibit better lipid solubility.

Structural Implications :

- The fluorophenyl group could enhance binding affinity to aromatic receptors in biological systems, whereas the dimethyl groups in the target compound may improve metabolic stability by hindering enzymatic degradation.

Halogenated Hydroxyfuranones (e.g., BMX-3, EMX)

Key Differences :

- Core Structure: Compounds like 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (BMX-3) and EMX derivatives feature a cyclic furanone backbone, unlike the linear pentanoate chain of the lithium salt .

Structural Implications :

- The cyclic furanones exhibit higher electrophilicity due to conjugated carbonyl groups, making them reactive toward DNA—a stark contrast to the ionic, non-reactive lithium carboxylate.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Lithium(1+) ion 5-hydroxy-2,2-dimethylpentanoate | Not provided | C₇H₁₁LiO₃ | 149.94 | 5-OH, 2,2-dimethyl |

| Lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate | 1807901-38-7 | C₁₁H₁₄FLiO₃ | 220.17 | 5-OH, 5-(4-fluorophenyl) |

| 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (BMX-3) | 728-40-5 | C₅H₃Cl₃O₃ | 209.43 | Cyclic furanone, Cl, CCl₃ |

Table 2: Functional Group Impact

| Compound Type | Reactivity/Bioactivity | Potential Applications |

|---|---|---|

| Lithium carboxylates (target) | Low electrophilicity; ionic interactions dominate | Pharmaceuticals, electrolytes |

| Halogenated hydroxyfuranones | High electrophilicity; DNA alkylation | Toxicity studies, disinfection |

Research Findings

- Steric Effects : The 2,2-dimethyl groups in the target compound likely reduce enzymatic degradation rates compared to linear-chain analogs, enhancing metabolic stability.

- Aromatic vs. Aliphatic Substituents : The fluorophenyl group in the compound may confer chiral selectivity in drug design, whereas the dimethyl groups prioritize hydrophobicity .

Biological Activity

Lithium(1+) ion 5-hydroxy-2,2-dimethylpentanoate (Li(+) 5-HDP) is a lithium salt of a hydroxy fatty acid derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and biochemistry. This article delves into the biological activity of Li(+) 5-HDP, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

Li(+) 5-HDP consists of a lithium ion associated with the anionic form of 5-hydroxy-2,2-dimethylpentanoic acid. The molecular structure can be represented as follows:

- Molecular Formula : C₇H₁₄LiO₃

- Molecular Weight : Approximately 158.18 g/mol

The compound features a hydroxyl group (-OH) that is critical for its biological activity, particularly in influencing metabolic pathways.

The biological activity of Li(+) 5-HDP is primarily attributed to its influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways. Lithium compounds are well-known for their mood-stabilizing properties, which are believed to be mediated through:

- Inhibition of Inositol Monophosphatase : This action alters phosphatidylinositol signaling pathways, leading to changes in neurotransmitter release.

- Modulation of Neurotransmitter Receptors : Lithium has been shown to affect serotonin and norepinephrine receptors, contributing to its antidepressant effects.

Neuroprotective Effects

Research indicates that Li(+) 5-HDP exhibits neuroprotective properties. A study demonstrated that lithium salts can enhance neuronal survival under stress conditions by modulating apoptotic pathways. The compound's ability to stabilize mood may also contribute to its neuroprotective effects.

Anti-inflammatory Properties

Li(+) 5-HDP has been noted for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and may reduce oxidative stress in neuronal cells. This effect is crucial for conditions characterized by neuroinflammation.

Case Studies

- Mood Disorders : Clinical studies have shown that lithium therapy can significantly reduce the symptoms of bipolar disorder. A meta-analysis indicated that patients receiving lithium treatment had lower relapse rates compared to those on placebo treatments.

- Neurodegenerative Diseases : In animal models of Alzheimer's disease, lithium administration resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration.

Table 1: Summary of Biological Activities of Li(+) 5-HDP

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Lithium(1+) ion 5-hydroxy-2,2-dimethylpentanoate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis can be optimized using process intensification techniques such as Simulated Moving Bed Membrane Reactors (PermSMBR), which enhance selectivity and yield in acetalization reactions. For example, Pereira and Rodrigues (2013) demonstrated that PermSMBR significantly improves the ratio of desired products in similar hydroxy-containing compounds by controlling reaction kinetics and separation efficiency . Key parameters include temperature (25–60°C), solvent polarity, and catalyst loading (e.g., acid resins). Pre-purification via recrystallization or column chromatography is advised to isolate the lithium salt from byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D structure by analyzing single-crystal diffraction data (e.g., Enraf-Nonius CAD4 diffractometer, R-factor < 0.07) to confirm stereochemistry and lithium coordination .

- NMR spectroscopy : Use and NMR to assign signals for the 5-hydroxy group ( 4.8–5.2 ppm) and dimethyl substituents ( 1.1–1.3 ppm). Compare with reference data for similar naphthoquinone derivatives .

- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M] at m/z ~192) and fragmentation patterns consistent with the pentanoate backbone .

Advanced Research Questions

Q. How do solvation dynamics and ion clustering thermodynamics influence the reactivity of this compound in aqueous environments?

- Methodological Answer : The lithium ion’s solvation shell (e.g., Li•nHO clusters) directly impacts reactivity. Thermochemical data show that hydration steps (e.g., Li•3HO → Li•4HO) are exothermic () and entropy-driven () . Computational modeling (DFT or MD simulations) can predict how the dimethyl groups hinder water access to the lithium ion, altering reaction pathways. Experimental validation via calorimetry or conductivity measurements is recommended.

Table 1 : Thermodynamic Data for Lithium Ion Hydration (Selected)

| Reaction | (kJ/mol) | (J/mol·K) | (kJ/mol) |

|---|---|---|---|

| Li + 3HO → Li•3HO | -62.3 | 89.1 | -89.9 |

| Li•3HO + HO → Li•4HO | -38.9 | 112.0 | -72.3 |

| Source: U.S. Secretary of Commerce (2023) |

Q. What mechanistic insights exist regarding the role of the 5-hydroxy group in stabilizing the compound under varying pH conditions?

- Methodological Answer : The 5-hydroxy group participates in intramolecular hydrogen bonding with the carboxylate oxygen, reducing susceptibility to hydrolysis. At alkaline pH (>9), deprotonation of the hydroxyl group () disrupts this interaction, increasing lithium dissociation. Stability studies under controlled pH (e.g., 4–10) using UV-Vis spectroscopy or NMR can quantify ion-pair dissociation constants. Comparative analysis with non-hydroxylated analogs (e.g., 2,2-dimethylpentanoate) reveals enhanced thermal stability () due to H-bonding .

Q. How do steric effects from the 2,2-dimethyl substituents influence conformational stability and ligand accessibility?

- Methodological Answer : The dimethyl groups introduce steric hindrance, restricting rotation around the C2–C3 bond and favoring a gauche conformation. X-ray data for structurally similar compounds (e.g., 8-(dichloroacetyl)-5-hydroxy-2,7-dimethyl-1,4-naphthoquinone) show reduced ligand-binding capacity compared to unsubstituted analogs . Molecular docking studies (AutoDock/Vina) can model interactions with biological targets (e.g., enzymes), highlighting steric clashes that reduce binding affinity.

Contradictions and Research Gaps

- Data Discrepancy : Thermochemical data for lithium ion hydration suggest strong solvation effects, but experimental studies on hydroxy-substituted carboxylates are limited. Conflicting results may arise from differences in solvent polarity or counterion effects.

- Recommendation : Cross-validate computational predictions with experimental techniques like isothermal titration calorimetry (ITC) to resolve ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.